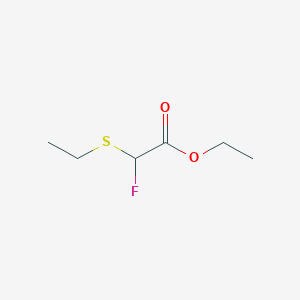![molecular formula C20H26O5 B14330698 2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane CAS No. 109107-37-1](/img/structure/B14330698.png)
2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane is a chemical compound that features a naphthalene moiety attached to a tetraoxacyclododecane ring via a methoxy methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane typically involves the reaction of naphthalen-1-ylmethanol with 1,4,7,10-tetraoxacyclododecane in the presence of a suitable base and a methoxy methylating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane involves its interaction with specific molecular targets and pathways. The naphthalene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the tetraoxacyclododecane ring can form stable complexes with metal ions, which may contribute to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar naphthalene moiety but different functional groups and applications.
2-Methoxy-N-naphthalen-1-yl-benzamide: Another naphthalene derivative with distinct chemical properties and uses.
Uniqueness
2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane is unique due to its combination of a naphthalene moiety and a tetraoxacyclododecane ring, which imparts specific chemical and physical properties that are not found in other similar compounds. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
109107-37-1 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethoxymethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C20H26O5/c1-2-7-20-17(4-1)5-3-6-18(20)14-24-16-19-15-23-11-10-21-8-9-22-12-13-25-19/h1-7,19H,8-16H2 |
InChI Key |
HMJHIHADDNFIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(COCCO1)COCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
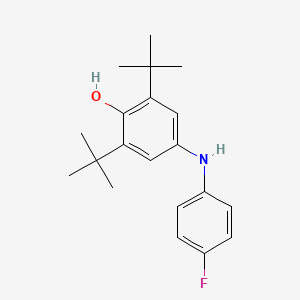
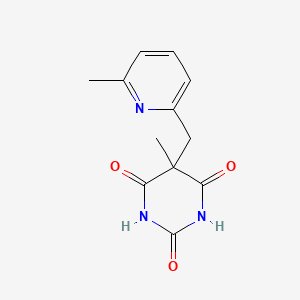
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
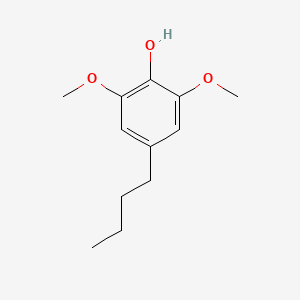
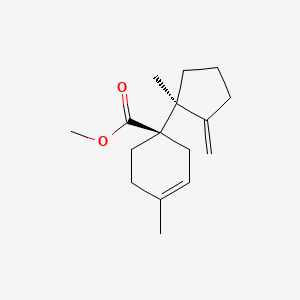
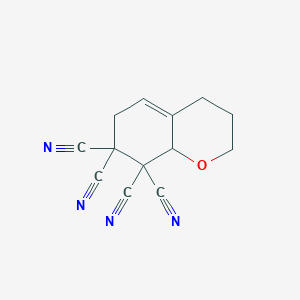
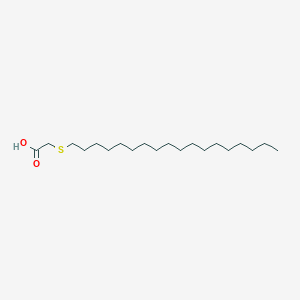
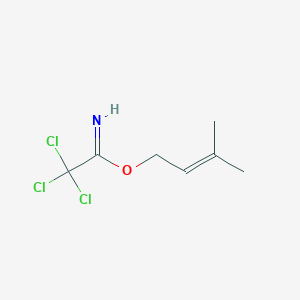
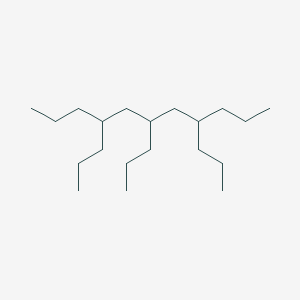
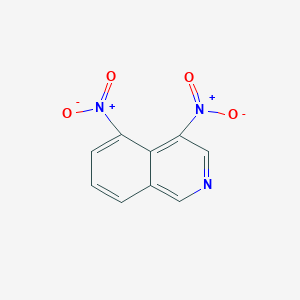
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
